Butamirate Citrate

Description

Properties

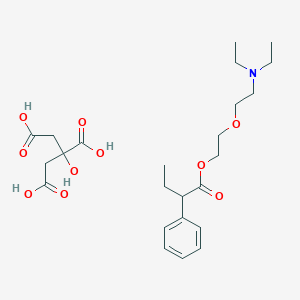

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKMHUAWFDGPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046270 | |

| Record name | Butamirate citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18109-81-4 | |

| Record name | Butamirate citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18109-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamirate citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butamirate citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAMIRATE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HP51L98R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butamirate Citrate mechanism of action in the brainstem

An In-Depth Technical Guide on the Central Mechanism of Action of Butamirate Citrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-narcotic, centrally acting antitussive agent widely utilized for the symptomatic treatment of dry, non-productive cough.[1] Marketed under various trade names, it serves as a common alternative to opioid-based cough suppressants, as it is not associated with the risk of dependence or significant respiratory depression.[2][3] Its primary therapeutic action is the suppression of the cough reflex via direct influence on the central nervous system (CNS).[4] While its efficacy is established, the precise molecular interactions within the brainstem are a subject of ongoing investigation.[5] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the core of the CNS, its pharmacological profile, and the experimental methodologies required for its study.

The Brainstem Cough Center and Reflex Pathway

The cough reflex is a critical protective mechanism initiated by the stimulation of afferent sensory nerves in the airways. This signal is transmitted to the brainstem, specifically to a network of neurons in the medulla oblongata, often referred to as the "cough center."[2][6] Key areas involved include the nucleus of the tractus solitarius (NTS), which receives the initial sensory input.[7] After central processing, this center generates a coordinated motor output via efferent pathways to the respiratory muscles, resulting in the forceful expulsion of air.[8] Centrally acting antitussives like butamirate exert their effect by modulating the signal processing within this medullary network.[6][7]

Caption: The Cough Reflex Pathway and Site of Butamirate Action.

Core Mechanism of Action in the Brainstem

This compound's primary mechanism is the suppression of the cough reflex at the level of the medulla oblongata.[1][2] Unlike opioid alkaloids, its action is neither chemically nor pharmacologically related to opioid receptors, which explains its favorable safety profile regarding addiction and respiratory depression.[5][9]

Research indicates that butamirate may exert its effects through interactions with specific receptor systems. Binding studies have suggested a high affinity for the dextromethorphan-binding site within the cough center of the guinea pig brain.[5] Dextromethorphan, another non-opioid antitussive, is known to interact with sigma-1 and NMDA receptors.[5] This suggests that butamirate may share a similar, though not fully identical, mechanism involving these non-opioid receptor systems to modulate neuronal excitability in the cough center. However, it must be emphasized that the precise molecular targets remain an active area of investigation.[5]

In addition to its central action, this compound also exhibits peripheral effects that contribute to its overall therapeutic profile, including bronchodilatory and anti-inflammatory activities.[3][10] The bronchodilatory effect is attributed to a non-specific anticholinergic action, which helps relax airway smooth muscle.[9]

Pharmacokinetic and Pharmacodynamic Data

While specific quantitative data on receptor binding affinities and IC50 values for butamirate's central targets are not extensively reported in publicly available literature, its pharmacokinetic profile has been characterized.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Absorption | Rapidly and completely absorbed | [11] |

| Time to Peak Plasma | ~1.5 hours (syrup formulation) | [11] |

| Plasma Protein Binding | ~95% | [11] |

| Metabolism | Hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol | [11] |

| Elimination Half-Life | ~6 - 13 hours | [4][11] |

| Excretion | Primarily via urine (as metabolites) |[11] |

Table 2: Clinical Pharmacodynamic Data

| Parameter | Observation | Source(s) |

|---|---|---|

| Onset of Action | Relief often experienced within 30-60 minutes | [1] |

| Adverse Effect Incidence | Rash, nausea, diarrhea, dizziness observed in 0.5-1% of patients |[10] |

Key Experimental Protocols

To further elucidate the precise mechanism of action of this compound in the brainstem, a series of established and hypothetical experimental protocols are outlined below.

Protocol: In Vivo Antitussive Efficacy in a Guinea Pig Model

-

Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

-

Acclimatization: House animals for one week under standard conditions with a 12-hour light/dark cycle.

-

Cough Induction: Expose conscious, unrestrained animals to a nebulized solution of 0.4 M citric acid for 10 minutes within a whole-body plethysmography chamber.

-

Measurement: Record cough sounds via a microphone and quantify the number of cough events using specialized analysis software.

-

Procedure:

-

Establish a baseline cough response to citric acid challenge.

-

Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.).

-

Re-challenge with citric acid at set time points post-administration (e.g., 60, 120, 240 minutes).

-

-

Data Analysis: Compare the number of coughs post-treatment to the baseline values for both the butamirate and vehicle groups. Calculate the percentage inhibition of cough.

Protocol: Ex Vivo Electrophysiology in Medullary Brain Slices

-

Tissue Preparation:

-

Anesthetize a rodent (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare 300 µm coronal slices of the medulla oblongata using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32°C for at least one hour.

-

-

Recording:

-

Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Using whole-cell patch-clamp electrophysiology, record the spontaneous and evoked firing activity of neurons within the Nucleus Tractus Solitarius (NTS).

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the slice with a known concentration of this compound.

-

Data Analysis: Analyze changes in neuronal membrane potential, firing frequency, and synaptic currents to determine if butamirate has an inhibitory or excitatory effect on NTS neurons.

Protocol: Radioligand Binding Assay for Receptor Affinity

-

Tissue Homogenate Preparation: Homogenize brainstem tissue from a relevant animal model (e.g., guinea pig) in a cold buffer solution. Centrifuge the homogenate to isolate the cell membrane fraction containing the receptors of interest.

-

Assay:

-

Incubate the membrane preparation with a specific radioligand for a target receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors).

-

In parallel incubations, include increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

-

Measurement: After incubation, separate bound from unbound radioligand via rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound. Use non-linear regression to calculate the inhibition constant (Ki), which represents the affinity of butamirate for the specific receptor target.

Caption: Experimental Workflow for In Vivo Antitussive Efficacy Testing.

Conclusion and Future Directions

This compound is an effective, non-narcotic antitussive that acts centrally on the brainstem's cough center in the medulla oblongata.[1][10] Its mechanism is distinct from opioids and may involve modulation of non-opioid receptor systems, such as the dextromethorphan/sigma-1 binding site.[5] While its clinical efficacy and pharmacokinetic profile are well-documented, a significant opportunity remains for further research into its precise molecular targets and interactions at the neuronal level.

Future research should focus on:

-

Receptor Binding Studies: Comprehensive screening to definitively identify the primary and secondary receptor targets of butamirate within the brainstem.

-

Electrophysiological Analysis: Detailed investigation using patch-clamp and other techniques to characterize the effect of butamirate on the specific neuronal populations that constitute the central pattern generator for cough.

-

Advanced Imaging: Employing techniques such as functional MRI or PET scans in animal models to visualize the regions of the brainstem activated during cough and suppressed by butamirate administration.

A deeper understanding of these mechanisms will not only solidify the pharmacological rationale for butamirate's use but also pave the way for the development of novel, more targeted centrally acting antitussive therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 4. pharmasia.com.bd [pharmasia.com.bd]

- 5. This compound | 18109-81-4 | Benchchem [benchchem.com]

- 6. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Central mechanisms II: pharmacology of brainstem pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [this compound in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mims.com [mims.com]

Pharmacokinetics and Metabolism of Butamirate Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a centrally acting non-opioid antitussive agent widely used for the symptomatic treatment of non-productive cough. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic and metabolic characteristics. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetic Profile

Following oral administration, this compound is rapidly and completely absorbed. However, the parent compound is often undetectable in plasma and urine due to its extensive and rapid hydrolysis.[1] Consequently, the pharmacokinetic profile is primarily characterized by its two main active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][2]

Absorption and Distribution

-

Absorption: Measurable plasma concentrations of butamirate are detected within 5 to 10 minutes of oral administration.[2] The peak plasma concentration (Cmax) of the primary metabolite, 2-phenylbutyric acid, is reached in approximately 1.5 hours when administered as a syrup.[3][4]

-

Distribution: The metabolites of this compound are distributed throughout the body. 2-phenylbutyric acid is highly bound to plasma proteins, with mean values ranging from 89.3% to 91.6%.[2] Diethylaminoethoxyethanol also exhibits protein binding, with mean values between 28.8% and 45.7%.[2] It is currently unknown whether butamirate or its metabolites cross the placental barrier or are excreted into breast milk.[2]

Metabolism

The metabolism of this compound is characterized by a rapid and extensive pre-systemic and systemic hydrolysis.

-

Primary Metabolism: Hydrolysis: The ester bond of this compound is rapidly cleaved by esterases in the plasma and liver, yielding 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][2] This reaction is so rapid that the parent drug is often not found in systemic circulation.[1]

-

Secondary Metabolism:

-

Hydroxylation: 2-phenylbutyric acid undergoes further metabolism, primarily through hydroxylation in the para-position of the phenyl ring.[2]

-

Conjugation: The acidic metabolites, particularly 2-phenylbutyric acid and its hydroxylated derivative, are extensively conjugated with glucuronic acid in the liver.[2]

-

Excretion

The primary route of elimination for this compound metabolites is through the kidneys.[1] The conjugated metabolites are excreted in the urine.[2][3] The amount of unchanged butamirate excreted in the urine is negligible, accounting for less than 0.03% of the administered dose over 96 hours.[2] A greater proportion of the dose is excreted as diethylaminoethoxyethanol compared to unchanged butamirate or unconjugated 2-phenylbutyric acid.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for butamirate and its principal metabolites from various studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Butamirate and its Metabolites (Single Dose Administration)

| Analyte | Dose | Formulation | Cmax (mean) | Tmax (mean/median) | AUC₀-∞ (mean) | T½ (mean) | Reference |

| Butamirate | 22.5 - 90 mg | Syrup | 16.1 ng/mL (at 90 mg) | 1 hour | Not Reported | 1.48 - 1.93 hours | [2] |

| 2-Phenylbutyric Acid | 150 mg | Syrup | 6.4 µg/mL | 1.5 hours | Not Reported | ~6 hours | [4] |

| 2-Phenylbutyric Acid | 90 mg | Syrup | 3052 ng/mL | 1.5 hours | Not Reported | 23.26 - 24.42 hours | [2] |

| 2-Phenylbutyric Acid | 45 mg | Syrup (Test) | 1.77 µg/mL | 1.1 hours | 46.9 µg·h/mL | 28 hours | [5] |

| 2-Phenylbutyric Acid | 45 mg | Syrup (Reference) | 1.86 µg/mL | 1.5 hours | 50.4 µg·h/mL | 26 hours | [5] |

| 2-Phenylbutyric Acid | 45 mg | Tablet (Test) | 1.88 µg/mL | 1.1 hours | 54.7 µg·h/mL | 27 hours | [5] |

| 2-Phenylbutyric Acid | 45 mg | Solution (Reference) | 1.94 µg/mL | 1.1 hours | 54.5 µg·h/mL | 26 hours | [5] |

| Diethylaminoethoxyethanol | 90 mg | Syrup | 160 ng/mL | 0.67 hours | Not Reported | 2.72 - 2.90 hours | [2] |

Table 2: Dose Proportionality of this compound Metabolites

| Analyte | Dose Range | Finding | Reference |

| 2-Phenylbutyric Acid | 22.5 - 90 mg | Cmax and AUC increase proportionally with the dose. | [2] |

| Diethylaminoethoxyethanol | 22.5 - 90 mg | Cmax and AUC increase proportionally with the dose. | [2] |

Table 3: Protein Binding of Butamirate Metabolites

| Metabolite | Protein Binding (mean %) | Reference |

| 2-Phenylbutyric Acid | 89.3 - 91.6% | [2] |

| Diethylaminoethoxyethanol | 28.8 - 45.7% | [2] |

Experimental Protocols

This section outlines the methodologies employed in key pharmacokinetic and metabolism studies of this compound.

In Vivo Human Pharmacokinetic Study Design

A typical study to assess the pharmacokinetics and bioequivalence of different this compound formulations involves a randomized, open-label, two-way crossover design.

-

Subjects: Healthy adult male and female volunteers.

-

Dosing: Single oral dose of the test and reference formulations administered after an overnight fast.

-

Washout Period: A washout period of at least one week is maintained between the two treatment periods.

-

Blood Sampling: Blood samples are collected at pre-determined time points (e.g., pre-dose, and at multiple intervals up to 96 hours post-dose) to capture the full pharmacokinetic profile of the metabolites.

-

Analyte Quantification: Plasma concentrations of the major metabolite, 2-phenylbutyric acid, are determined using a validated analytical method.

Analytical Methodology: Quantification of 2-Phenylbutyric Acid in Plasma by HPLC-UV

-

Principle: A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is commonly used for the quantification of 2-phenylbutyric acid in plasma.[5]

-

Sample Preparation:

-

To a volume of plasma, an internal standard is added.

-

Proteins are precipitated by the addition of a suitable organic solvent (e.g., acetonitrile).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The clear supernatant is transferred and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase, and an aliquot is injected into the HPLC system.

-

-

Chromatographic Conditions (Example): [5]

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.015 M tetraethylammonium hydrogen sulfate) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 40:30:30), with the pH adjusted (e.g., to 3.50 with ammonium hydroxide).

-

Flow Rate: Isocratic elution at a constant flow rate.

-

Detection: UV detection at a specific wavelength (e.g., 258 nm).

-

-

Quantification: The concentration of 2-phenylbutyric acid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte. The lower limit of quantification is typically around 50 ng/mL.[5]

In Vitro Metabolism Study Using Human Liver Microsomes

-

Objective: To investigate the metabolic pathways of this compound, particularly the formation of hydroxylated metabolites.

-

Methodology:

-

Incubation Mixture: this compound is incubated with pooled human liver microsomes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4). The incubation mixture also contains necessary cofactors for metabolic enzymes, such as NADPH for cytochrome P450-mediated reactions and UDPGA for glucuronidation reactions.

-

Incubation Conditions: The reaction is typically carried out at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: The mixture is centrifuged, and the supernatant is collected for analysis.

-

Metabolite Identification: The metabolites are identified and characterized using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a human pharmacokinetic study.

Conclusion

This compound undergoes rapid and extensive metabolism, primarily through hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol. These metabolites, particularly 2-phenylbutyric acid, are responsible for the systemic exposure and are further metabolized before being excreted renally. The pharmacokinetic profile is linear across the therapeutic dose range, with no evidence of accumulation upon repeated administration. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals working with this compound.

References

The Non-Narcotic Profile of Butamirate Citrate: A Technical Guide for Researchers

An In-depth Examination of the Central and Peripheral Mechanisms Distinguishing Butamirate Citrate from Narcotic Antitussives

Abstract

This compound is a widely utilized non-narcotic antitussive agent for the management of dry, non-productive cough. This technical guide provides a comprehensive overview of the non-narcotic properties of this compound, intended for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, preclinical and clinical evidence that differentiate its mode of action from that of traditional opioid-based cough suppressants. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Cough is a primary defensive reflex of the respiratory system.[1] While often a necessary physiological response, persistent and non-productive coughing can be debilitating. For decades, narcotic antitussives, such as codeine, have been a cornerstone of symptomatic cough treatment. However, their clinical utility is often limited by a range of adverse effects, including sedation, respiratory depression, constipation, and the potential for dependence and abuse.[2][3]

This compound has emerged as a valuable non-narcotic alternative, demonstrating effective cough suppression without the undesirable side effects associated with opioids.[4][5] It is a centrally acting agent that also exhibits peripheral bronchodilatory and anti-inflammatory properties.[1][6] This guide aims to thoroughly explore the scientific evidence that establishes the non-narcotic character of this compound.

Central Mechanism of Action: A Non-Opioid Pathway

The primary antitussive effect of this compound originates from its action on the central nervous system (CNS), specifically within the medulla oblongata, the region of the brainstem that houses the cough center.[5][7] Unlike opioid antitussives that exert their effects through mu-opioid receptors, this compound is pharmacologically and chemically distinct.[2]

Evidence for a Non-Opioid Receptor Target

Crucially, this compound does not bind to opioid receptors. Its central mechanism is instead attributed to its interaction with the sigma-1 receptor. Evidence suggests that this compound has a high affinity for the dextromethorphan-binding site in the guinea pig brain, which has been identified as the sigma-1 receptor.[8] The antitussive effects of sigma-1 receptor agonists are not antagonized by opioid receptor antagonists like naloxone, providing clear pharmacological differentiation from opioids like morphine.[9]

The Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of downstream signaling pathways, including the regulation of ion channels and intracellular calcium levels. The proposed signaling cascade for the antitussive effect of this compound via the sigma-1 receptor is depicted below.

Peripheral Mechanisms of Action

In addition to its central effects, this compound exhibits peripheral activities that contribute to its overall therapeutic profile. These include bronchodilatory and anti-inflammatory effects.[1][6]

Bronchodilatory Effect

This compound has been shown to possess bronchospasmolytic properties, which aids in reducing airway resistance.[6] This is particularly beneficial in cough associated with bronchoconstriction.

Anti-inflammatory Action

Evidence also suggests that this compound has anti-inflammatory properties, which can help to soothe irritation in the respiratory tract that may be contributing to the cough reflex.[5][7]

Quantitative Data from Preclinical and Clinical Studies

The efficacy and non-narcotic profile of this compound are supported by data from numerous studies. The following tables summarize key quantitative findings.

Table 1: Comparative Efficacy of this compound in Clinical Trials

| Study | Comparator | Patient Population | Key Efficacy Outcome | Reference |

| Charpin & Weibel, 1990 | Clobutinol | 60 patients with irritative or chronic cough | Both groups showed highly significant improvements in cough severity and frequency (p < 0.001). Butamirate showed a better effect on cough frequency in patients with cough due to carcinomas (p = 0.026). | [10] |

| Germouty & Weibel, 1990 | Codeine-based antitussive | Patients with irritable cough | Butamirate was found to be more effective at reducing the cough reflex than the codeine-containing product. | [7] |

| Faruqi et al., 2014 | Dextromethorphan, Placebo | 34 healthy volunteers (capsaicin-induced cough) | Dextromethorphan was superior to placebo (P = 0.01), but butamirate failed to show significant activity. The authors suggest this may be due to formulation issues at higher doses. | [11] |

| Anonymous Source | Dextromethorphan | 30 patients with irritable cough | 29 out of 30 patients treated with butamirate had a significant reduction in cough severity and frequency. | [7] |

Table 2: Pharmacokinetic Parameters of this compound Metabolites

| Parameter | 22.5 mg Dose | 45 mg Dose | 67.5 mg Dose | 90 mg Dose |

| Mean Cmax (ng/mL) of 2-phenylbutyric acid | 932.4 | - | - | 3357.4 |

| Mean Cmax (ng/mL) of diethylaminoethoxyethanol | 33.8 | - | - | 115.5 |

| Data from a study in healthy volunteers.[11] |

Detailed Experimental Protocols

To facilitate further research, this section outlines the methodologies of key experiments cited in the literature.

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

This model is a standard for evaluating the efficacy of antitussive agents.

-

Objective: To assess the cough-suppressant activity of a test compound.

-

Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

-

Cough Induction: Animals are exposed to an aerosol of citric acid (typically 0.1 to 0.4 M) for a defined period (e.g., 5-10 minutes) in a whole-body plethysmograph.

-

Data Acquisition: The number of coughs is counted by a trained observer or through analysis of the characteristic changes in airflow and pressure recordings from the plethysmograph.

-

Treatment: this compound or a comparator drug is administered (e.g., orally or intraperitoneally) at a specified time before the citric acid challenge.

-

Outcome Measure: The primary endpoint is the percentage reduction in the number of coughs in the treated group compared to a vehicle-treated control group.

-

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Back to the future: re-establishing guinea pig in vivo asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation and Meaningful Change Thresholds for an Objective Cough Frequency Measurement in Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [this compound in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Bronchoalveolar lavage fluid cytokines and chemokines changes after bronchial thermoplasty in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Possible role of sigma-receptors in the regulation of cough reflex, gastrointestinal and retinal function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Absorption and Bioavailability of Butamirate Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, bioavailability, and pharmacokinetic profile of butamirate citrate, a non-opioid centrally acting antitussive agent. The following sections detail the metabolic fate of this compound, summarize key pharmacokinetic parameters from various studies, and outline the experimental methodologies employed in its analysis.

Metabolism and Mechanism of Action

This compound is rapidly and completely absorbed after oral administration.[1][2][3] It is not detected in plasma or urine, as it undergoes rapid hydrolysis in the plasma to its two main active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[2][4] Both of these metabolites also possess antitussive properties.[2] Butamirate and its metabolites are extensively bound to plasma proteins (approximately 95%), which contributes to a long plasma half-life.[1][2] The primary mechanism of action is central, with butamirate acting on the cough center in the medulla oblongata to suppress the cough reflex.[5][6][7] It also exhibits non-specific anticholinergic and bronchospasmolytic effects.[8] The metabolites are primarily eliminated via the kidneys after further metabolism, including hydroxylation and conjugation with glucuronic acid.[2]

Pharmacokinetic Data

The pharmacokinetic parameters of this compound are primarily based on the measurement of its main metabolite, 2-phenylbutyric acid, in plasma.

Table 1: Pharmacokinetic Parameters of 2-Phenylbutyric Acid After Single Oral Doses of this compound in Healthy Volunteers

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | t½ (h) | Reference |

| Syrup (Test) | 45 | 1.77 | 1.1 | 46.9 | 28 | [9] |

| Syrup (Reference) | 45 | 1.86 | 1.5 | 50.4 | 26 | [9] |

| Tablet (Test) | 45 | 1.88 | 1.1 | 54.7 | 27 | [9] |

| Solution (Reference) | 45 | 1.94 | 1.1 | 54.5 | 26 | [9] |

| Syrup | 150 | 6.4 | 1.5 | Not Reported | 6 | [2] |

| Sustained Release Tablet | Not Specified | Not Reported | 9.0 | Not Reported | 13 | [3][10] |

Table 2: Dose Proportionality of 2-Phenylbutyric Acid and Diethylaminoethoxyethanol After Single Oral Doses of this compound Syrup in Healthy Volunteers

| Dose (mg) | Metabolite | Mean Cmax (ng/mL) |

| 22.5 | 2-Phenylbutyric acid | 932.4 |

| 90 | 2-Phenylbutyric acid | 3357.4 |

| 22.5 | Diethylaminoethoxyethanol | 33.8 |

Source:[8]

The data indicates that the maximum plasma concentration (Cmax) of 2-phenylbutyric acid increases with the administered dose of this compound.[8]

Experimental Protocols

The following sections describe the methodologies used in the pharmacokinetic studies of this compound.

Bioavailability Study of Different Formulations

A representative experimental design to assess the relative bioavailability of different this compound formulations is a randomized, two-way crossover study.[9]

-

Study Design: Healthy volunteers receive a single dose of a test formulation and a reference formulation in two separate study periods, separated by a washout period of at least one week.[9][11]

-

Subjects: The studies typically involve healthy adult volunteers.[4][9]

-

Dosing: A single oral dose of this compound is administered, for example, 45 mg.[9]

-

Sample Collection: Blood samples are collected at multiple time points, typically before dosing and up to 96 hours post-dose.[9]

-

Analytical Method: The concentration of the metabolite, 2-phenylbutyric acid, in plasma is determined using a validated analytical method, such as reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[9][12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound's metabolites in biological matrices and pharmaceutical formulations is commonly performed using HPLC.[9][12][13]

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.

-

Sample Preparation: For plasma samples, a protein precipitation and extraction step is necessary. For pharmaceutical forms like syrups, a dilution step is typically sufficient.[12]

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., Agilent Zorbax ODS).[14]

-

Mobile Phase: A mixture of aqueous buffer (e.g., tetraethylammonium hydrogen sulfate or phosphate buffer) and organic solvents like methanol and acetonitrile.[12][15] The pH is often adjusted to an acidic value (e.g., pH 3.5).[12]

-

Detection: UV detection at a specific wavelength, such as 258 nm.[12]

-

Quantification: The concentration of the analyte is determined by comparing its peak area to that of a standard curve.[12]

-

-

Validation: The analytical method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13][14]

This guide provides a foundational understanding of the absorption and bioavailability of this compound. For further details, consulting the primary literature cited is recommended.

References

- 1. mims.com [mims.com]

- 2. centaurpharma.com [centaurpharma.com]

- 3. pharmasia.com.bd [pharmasia.com.bd]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 6. What is the mechanism of Butetamate Citrate? [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relative bioavailability of different this compound preparations after single dose oral administration to 18 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | বিউটামিরেট সাইট্রেট | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Determination of butamyrate citrate in cough preparations by derivative UV spectrophotometry and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Butamirate Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a centrally acting non-opioid antitussive agent widely utilized for the symptomatic treatment of non-productive (dry) cough.[1] Unlike opioid-based cough suppressants, it does not induce respiratory depression or addiction. This guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for this compound, intended for an audience with a professional background in chemistry and drug development.

Chemical Structure and Properties

This compound is the citrate salt of the butamirate base. The active moiety, butamirate, is chemically known as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate.

IUPAC Name: 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid[2]

Chemical Formula: C₂₄H₃₇NO₁₀[2]

Molecular Weight: 499.55 g/mol [3]

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 75 °C | [3] |

| Appearance | White solid | [4] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [5] |

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the synthesis of the butamirate base followed by its conversion to the citrate salt. The primary starting materials are 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenylbutyryl Chloride

This step involves the conversion of 2-phenylbutyric acid to its more reactive acid chloride derivative.

-

Materials:

-

2-Phenylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylbutyric acid in anhydrous toluene.

-

Slowly add thionyl chloride to the solution at room temperature. A typical molar ratio is 1:1.2 (2-phenylbutyric acid to thionyl chloride).

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 2-phenylbutyryl chloride as an oil. This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of Butamirate Base (2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate)

This is an esterification reaction between 2-phenylbutyryl chloride and 2-(2-diethylaminoethoxy)ethanol.

-

Materials:

-

2-Phenylbutyryl chloride (from Step 1)

-

2-(2-diethylaminoethoxy)ethanol

-

Anhydrous toluene

-

Aqueous sodium hydroxide solution

-

-

Procedure:

-

Dissolve 2-(2-diethylaminoethoxy)ethanol in anhydrous toluene in a three-necked flask fitted with a dropping funnel, reflux condenser, and a mechanical stirrer.

-

Slowly add the crude 2-phenylbutyryl chloride from Step 1 to the solution of the amino alcohol. An equimolar amount of the acid chloride is typically used.

-

Heat the reaction mixture under reflux for several hours (a US patent for a similar reaction suggests 20 hours)[6].

-

After cooling, make the reaction mixture alkaline with an aqueous solution of sodium hydroxide.

-

Separate the organic layer, wash it with water until neutral, and dry it over anhydrous sodium sulfate.

-

Evaporate the toluene under reduced pressure. The resulting crude butamirate base can be purified by vacuum distillation. A patent for a similar esterification reported a yield of 85% for the ester base[6].

-

Step 3: Synthesis of this compound

This final step involves the formation of the citrate salt.

-

Materials:

-

Butamirate base (from Step 2)

-

Citric acid

-

Acetone

-

-

Procedure:

-

Dissolve the purified butamirate base in warm acetone.

-

In a separate container, dissolve an equimolar amount of citric acid in warm acetone.

-

Add the citric acid solution to the butamirate base solution with stirring.

-

Allow the mixture to stand. The this compound will crystallize out of the solution.

-

Collect the crystals by suction filtration and wash them with cold acetone.

-

The product can be recrystallized from acetone to achieve higher purity. The melting point of the purified this compound is 75 °C[4].

-

Quantitative Data

The following table summarizes the available quantitative data related to the synthesis and properties of this compound.

Table 2: Quantitative Data for this compound Synthesis and Properties

| Parameter | Value | Reference |

| Synthesis | ||

| Yield of Butamirate Base | 85% (for a similar esterification) | [6] |

| Properties | ||

| Molecular Formula | C₂₄H₃₇NO₁₀ | [2] |

| Molecular Weight | 499.55 g/mol | [3] |

| Melting Point | 75 °C | [3] |

Mechanism of Action

This compound is a centrally acting antitussive. Its primary mechanism of action involves the suppression of the cough reflex at the level of the brainstem, specifically in the medulla oblongata. It is important to note that this action is not mediated by opioid receptors, which distinguishes it from codeine and other opioid-based cough suppressants.

There is no evidence to suggest a complex signaling pathway for its synthetic route. The mechanism of its therapeutic action is a direct inhibition of the cough center.

Caption: Simplified logical relationship of this compound's mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The synthesis is a straightforward process involving the esterification of 2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol, followed by salt formation with citric acid. The provided experimental protocols offer a foundation for the laboratory-scale synthesis of this widely used antitussive agent. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

- 1. CN102038684A - Drug composition for relieving cough and reducing phlegm - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]

- 5. (R)-(-)-2-PHENYLBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to In Vivo and In Vitro Models for Studying Butamirate Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a non-narcotic, centrally acting antitussive agent widely utilized for the symptomatic relief of dry, non-productive cough.[1][2] Its multifaceted mechanism of action, encompassing both central and peripheral effects, necessitates a range of specialized in vivo and in vitro models for comprehensive pharmacological evaluation. This technical guide provides an in-depth overview of the core experimental models and protocols for studying the efficacy and mechanism of action of this compound.

I. In Vivo Models for Efficacy and Pharmacokinetics

In vivo models are crucial for assessing the antitussive efficacy and pharmacokinetic profile of this compound in a whole-organism context. Human clinical trials and preclinical animal models are the primary modalities for these investigations.

Human Clinical Trials: Capsaicin Challenge Model

In healthy volunteers, the cough reflex can be induced by the inhalation of capsaicin, providing a standardized method to evaluate the efficacy of antitussive drugs.[3]

Experimental Protocol: Capsaicin-Induced Cough in Healthy Volunteers

-

Subject Recruitment: Healthy, non-smoking male and female subjects aged 18-65 are recruited for the study.

-

Study Design: A randomized, placebo-controlled, crossover study design is typically employed.

-

Drug Administration: Subjects receive single oral doses of this compound (e.g., 22.5 mg, 45 mg, 67.5 mg, 90 mg), a positive control such as dextromethorphan (e.g., 30 mg), or a placebo.[3]

-

Capsaicin Challenge:

-

A solution of capsaicin is nebulized and inhaled by the subjects.

-

The challenge is performed at baseline and at various time points post-dosing (e.g., 2, 4, 6, 8, 12, and 24 hours).[3]

-

The concentration of capsaicin required to elicit a specific number of coughs (e.g., C2 for two coughs, C5 for five coughs) is determined.[3]

-

-

Data Analysis: The primary endpoint is often the area under the curve (AUC) for the log10 of the C5 value over a specified time period (e.g., 0-12 hours).[3]

-

Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to measure the plasma concentrations of this compound's main metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol.[3]

Data Presentation: Pharmacokinetics of this compound Metabolites in Healthy Volunteers

| Dose of this compound | Metabolite | Cmax (ng/mL) |

| 22.5 mg | 2-phenylbutyric acid | 932.4 |

| 90 mg | 2-phenylbutyric acid | 3357.4 |

| 22.5 mg | diethylaminoethoxyethanol | 33.8 |

Data extracted from a study in healthy volunteers.[3]

Preclinical Animal Models: Guinea Pig Cough Models

The guinea pig is the most widely used and suitable laboratory animal for studying chemically induced cough.[4] Cough can be induced by the inhalation of irritants such as citric acid or capsaicin.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

-

Animal Selection: Male Hartley guinea pigs are commonly used.[5]

-

Acclimatization: Animals are acclimatized to the experimental environment.

-

Cough Induction:

-

Drug Administration: this compound or a vehicle is administered orally or intraperitoneally prior to the citric acid challenge.

-

Cough Detection: The number of coughs is recorded using a microphone and a pressure transducer to detect the characteristic expiratory effort.[6]

-

Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough response compared to the vehicle-treated group.

Data Presentation: Efficacy of this compound in Animal Models

| Model | Tussive Agent | This compound Dose | Efficacy | Reference |

| Guinea Pig | Citric Acid | 30 mg | Comparable to 15 mg codeine | [8] |

| Guinea Pig | Capsaicin | Not specified | 23.3% inhibition of cough | [8] |

| Cat | Electrical Stimulation of Trachea | Not specified | Antitussive activity demonstrated | [8] |

II. In Vitro Models for Mechanistic Studies

In vitro models are indispensable for elucidating the cellular and molecular mechanisms underlying the pharmacological effects of this compound, including its central action, bronchodilatory, and anticholinergic properties.

Central Mechanism of Action: Receptor Binding Assays

This compound's central antitussive effect is believed to be mediated through its interaction with specific binding sites in the brainstem.

Experimental Protocol: Receptor Binding Assay

-

Tissue Preparation: Brain tissue from guinea pigs, specifically the medulla oblongata, is homogenized.

-

Radioligand Binding: The brain homogenates are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]dextromethorphan).

-

Competitive Binding: Increasing concentrations of this compound are added to displace the radioligand from its binding site.

-

Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The binding affinity (Ki) of this compound for the specific receptor is calculated.

Key Finding: this compound has been shown to bind with high affinity to the dextromethorphan-binding site in the guinea pig brain.[8][9] This site is associated with the sigma-1 (σ1) receptor and may also involve N-methyl-D-aspartate (NMDA) receptor antagonism.[10][11][12]

Peripheral Effects: Isolated Tracheal Ring Preparations

The bronchodilatory and anticholinergic effects of this compound can be investigated using isolated tracheal smooth muscle preparations.

Experimental Protocol: Isolated Guinea Pig Tracheal Rings

-

Tissue Dissection: The trachea is excised from a guinea pig and cut into rings.[13]

-

Organ Bath Setup: The tracheal rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[13]

-

Contraction Induction: The tracheal rings are contracted with a bronchoconstrictor agent, such as carbachol or histamine.[14]

-

Drug Application: Cumulative concentrations of this compound are added to the organ bath to assess its relaxant effect on the pre-contracted tissue.

-

Tension Measurement: Changes in isometric tension are recorded using a force transducer.[13]

-

Data Analysis: The potency of this compound as a bronchodilator is determined by calculating its EC50 value (the concentration that produces 50% of the maximal relaxation). To investigate its anticholinergic effect, the ability of this compound to inhibit carbachol-induced contractions is assessed.

III. Signaling Pathways and Experimental Workflows

Proposed Central Signaling Pathway of this compound

The binding of this compound to the sigma-1 (σ1) receptor and its potential antagonism of the NMDA receptor in the medulla oblongata are thought to be the initial steps in its central antitussive signaling cascade.

Proposed central signaling pathway of this compound.

Experimental Workflow for In Vivo Antitussive Studies

The following diagram illustrates the typical workflow for evaluating the antitussive efficacy of this compound in a guinea pig model.

Experimental workflow for in vivo antitussive studies.

Experimental Workflow for In Vitro Bronchodilator Studies

This diagram outlines the process for assessing the bronchodilatory properties of this compound using isolated tracheal rings.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. wikikenko.com [wikikenko.com]

- 3. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Sensitivity of the cough reflex in awake guinea pigs, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 18109-81-4 | Benchchem [benchchem.com]

- 9. High affinity dextromethorphan binding sites in guinea pig brain. Effect of sigma ligands and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. touroscholar.touro.edu [touroscholar.touro.edu]

- 11. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 12. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling the Pharmacodynamic Puzzle: A Technical Guide to Butamirate Citrate Metabolites

For Immediate Release

A deep dive into the pharmacodynamic properties of the primary metabolites of butamirate citrate reveals a multi-faceted mechanism of action, contributing to its efficacy as a non-opioid antitussive agent. This technical guide synthesizes available data for researchers, scientists, and drug development professionals, offering insights into the central and peripheral activities of 2-phenylbutyric acid (PBA) and 2-(2-diethylaminoethoxy)ethyl ester (DEE), the principal active metabolites of butamirate.

This compound, a widely used cough suppressant, undergoes rapid and complete hydrolysis in the plasma, yielding its two primary metabolites: 2-phenylbutyric acid (PBA) and 2-(2-diethylaminoethoxy)ethyl ester (DEE). The parent compound, butamirate, is not detected in the bloodstream, indicating that the therapeutic effects are mediated by these metabolites.[1][2][3] The antitussive action of butamirate is attributed to a combination of central and peripheral effects.[1][2][4]

Central Mechanism of Action

The central antitussive effect of butamirate metabolites is exerted on the cough center located in the medulla oblongata.[5] While the precise molecular targets are not fully elucidated, one study in guinea pig brains suggests a high-affinity binding to the dextromethorphan-binding site.[6] This central action is achieved without the chemical or pharmacological properties of opioid alkaloids, thus avoiding the associated risks of dependence.[4][7]

Peripheral Mechanisms of Action

In addition to their central effects, the metabolites of butamirate exhibit peripheral activities that contribute to cough suppression, namely bronchospasmolytic and anti-inflammatory effects.[1][4]

Bronchospasmolytic Activity: The metabolites are believed to possess non-specific anticholinergic and bronchospasmolytic properties, which aid in relaxing the bronchial muscles and facilitating respiration.[4][8] This action is particularly beneficial in coughs associated with bronchoconstriction.

Anti-inflammatory Activity: Emerging evidence suggests that 2-phenylbutyric acid (PBA) has anti-inflammatory properties. While specific quantitative data on receptor binding and enzyme inhibition are limited, the proposed mechanism involves the modulation of inflammatory pathways.

Pharmacokinetics of Butamirate Metabolites

Following oral administration, butamirate is rapidly absorbed, and its metabolites can be detected in the blood within 5 to 10 minutes.[5] The pharmacokinetic parameters of the metabolites have been characterized in healthy volunteers.

| Metabolite | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) at 90 mg dose | Elimination Half-life | Plasma Protein Binding |

| 2-phenylbutyric acid (PBA) | ~1.5 hours[5] | 3052 ng/mL[5] | ~23-24 hours[4] | 89.3% - 91.6%[2] |

| 2-(2-diethylaminoethoxy)ethyl ester (DEE) | ~0.67 hours[5] | 160 ng/mL[5] | ~2.7-2.9 hours[4] | 28.8% - 45.7%[2] |

Table 1: Summary of Pharmacokinetic Parameters of Butamirate Metabolites.

Experimental Protocols

Detailed experimental protocols for the cited studies are not consistently available in the public domain. However, a general understanding of the methodologies employed can be inferred.

Capsaicin-Induced Cough Challenge: This is a common in vivo model to assess the efficacy of antitussive agents. The protocol typically involves the inhalation of escalating doses of capsaicin, an irritant that induces coughing. The concentration of capsaicin required to elicit a specific number of coughs (e.g., C2 for two coughs, C5 for five coughs) is measured before and after drug administration.[9][10][11][12] A higher concentration of capsaicin needed to induce a cough indicates an antitussive effect. One study that utilized this method to evaluate butamirate failed to demonstrate a significant antitussive effect compared to placebo and found no clear pharmacokinetic/pharmacodynamic relationship for its metabolites.[8]

In Vitro Anti-inflammatory Assays: To investigate the anti-inflammatory properties of metabolites like PBA, various in vitro assays can be employed. These may include measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) in cell cultures stimulated with inflammatory agents like lipopolysaccharide (LPS).[13] The effect on signaling pathways, such as NF-κB, can also be assessed.[13]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental approaches, the following diagrams are provided.

Caption: Metabolism of this compound and subsequent central and peripheral actions of its metabolites.

Caption: A typical experimental workflow for a capsaicin-induced cough challenge study.

Future Directions

While the dual central and peripheral mechanism of butamirate's metabolites provides a strong rationale for its antitussive efficacy, further research is warranted to fully elucidate the specific molecular interactions. Quantitative data on the receptor binding affinities and functional activities of both 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethyl ester are needed to pinpoint their precise roles in cough suppression. Additionally, more robust clinical studies with objective endpoints are required to definitively establish the clinical efficacy and the pharmacokinetic/pharmacodynamic relationship of these active metabolites. Such studies will be instrumental in optimizing the therapeutic use of this compound and in the development of novel non-opioid antitussive agents.

References

- 1. mims.com [mims.com]

- 2. Butamirate Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. This compound Actions, Administration, Pharmacology [ndrugs.com]

- 4. BUTAMIRATE Syrup Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 5. zenodo.org [zenodo.org]

- 6. Butamirate - Wikipedia [en.wikipedia.org]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Altering cough reflex sensitivity with aerosolized capsaicin paired with behavioral cough suppression: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cough reflex and oral chemesthesis induced by capsaicin and capsiate in healthy never-smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cough challenge in the assessment of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolomic profiling and anti-inflammatory activity of Blumea balsamifera: Insights from in silico and in vitro studies [pharmacia.pensoft.net]

Initial Protein Binding Studies of Butamirate Citrate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamirate citrate, a non-narcotic antitussive agent, is characterized by its extensive binding to plasma proteins, a critical factor influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the initial protein binding studies of this compound. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, this paper synthesizes the existing quantitative data and outlines representative methodologies for key experiments. Furthermore, it explores the interactions of this compound with specific signaling pathways, providing visualizations to elucidate these complex relationships. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and study of this therapeutic agent.

Introduction

This compound is a centrally acting cough suppressant utilized for the relief of non-productive cough. Its mechanism of action is primarily attributed to its effect on the cough center in the brainstem[1]. A key physicochemical property of this compound is its high degree of plasma protein binding, which has been consistently reported to be in the range of 95% to 98%[2]. This extensive binding has significant implications for the drug's distribution, metabolism, and duration of action. Understanding the specifics of these protein interactions is crucial for a complete pharmacological characterization.

This whitepaper will delve into the quantitative aspects of this compound's protein binding, present detailed representative experimental protocols for assessing such interactions, and visualize the known signaling pathways associated with its therapeutic and cellular activities.

Quantitative Data on Protein Binding

The available literature indicates that this compound is highly bound to plasma proteins. This high binding percentage suggests a strong affinity for one or more of the major protein components of plasma, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). The metabolites of Butamirate, 2-phenylbutyric acid and diethylaminoethoxyethanol, also exhibit significant protein binding.

| Compound | Protein Binding (%) | Reference |

| This compound | ~95% | [2] |

| This compound | 98% | N/A |

| 2-phenylbutyric acid | 89.3% - 91.6% | N/A |

| Diethylaminoethoxyethanol | 28.8% - 45.7% | N/A |

Experimental Protocols

Detailed experimental protocols for the protein binding studies of this compound are not explicitly available in the public domain. However, based on standard pharmaceutical research practices, the following methodologies are representative of the techniques likely employed.

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a common and reliable method for determining the unbound fraction of a drug in plasma.

Objective: To determine the percentage of this compound bound to plasma proteins at equilibrium.

Materials:

-

This compound stock solution

-

Pooled human plasma (or plasma from other species of interest)

-

Phosphate buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 12-14 kDa MWCO)

-

Incubator shaker

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Prepare a working solution of this compound in a suitable solvent (e.g., DMSO) and spike it into the human plasma to achieve the desired final concentration.

-

Assemble the equilibrium dialysis cells. Add the this compound-spiked plasma to one chamber and an equal volume of PBS to the other chamber.

-

Seal the dialysis unit and place it in an incubator shaker set at 37°C.

-

Incubate for a predetermined time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

-

After incubation, collect samples from both the plasma and the buffer chambers.

-

Analyze the concentration of this compound in both samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the percentage of protein binding using the following formula: % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100

Workflow for Equilibrium Dialysis

Caption: Workflow for determining protein binding using equilibrium dialysis.

Signaling Pathway Interactions

This compound has been shown to interact with specific signaling pathways and receptors, which contributes to its overall pharmacological effect.

Interaction with Dextromethorphan Binding Sites

Studies have indicated that Butamirate competes for high-affinity binding sites in the brain that are also recognized by dextromethorphan. This interaction is believed to be central to its antitussive mechanism.

A study on guinea pig brain tissue identified high-affinity binding sites for dextromethorphan with a dissociation constant (Kd) of 57 nM. Butamirate was shown to compete for these sites, suggesting a shared binding target.

Inhibition of STAT3 Signaling Pathway

Recent research has uncovered a potential role for this compound in the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Aberrant STAT3 signaling is implicated in various diseases, including cancer. While the direct mechanistic link between this compound's protein binding and its effect on STAT3 is not yet fully elucidated, this interaction opens new avenues for therapeutic applications.

The STAT3 signaling cascade is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene expression. Inhibition of this pathway can occur at various points, including the prevention of STAT3 phosphorylation or dimerization.

Visualizing Signaling Pathways

References

- 1. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High affinity dextromethorphan binding sites in guinea pig brain. Effect of sigma ligands and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of Butamirate Citrate in Pharmaceutical Formulations

[AN-BC001]

Abstract

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Butamirate Citrate, a non-opioid cough suppressant.[1] The described method is simple, rapid, and reproducible, making it suitable for routine quality control and stability testing of this compound in various pharmaceutical dosage forms, such as syrups and tablets. The method has been developed based on a comprehensive review of existing literature and validated according to ICH guidelines, ensuring specificity, linearity, accuracy, and precision.

Introduction

This compound, chemically known as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutyrate citrate, is a centrally acting cough suppressant.[2] It is widely used for the symptomatic treatment of non-productive (dry) cough.[1] As an ester, this compound can be susceptible to hydrolytic degradation.[3] Therefore, a stability-indicating analytical method is crucial for ensuring the quality and efficacy of its pharmaceutical formulations. This document provides a detailed protocol for an RP-HPLC method capable of separating this compound from its potential degradation products.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental for the development of a robust HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₉NO₃·C₆H₈O₇ | [4] |

| Molecular Weight | 499.55 g/mol | [4][5] |

| Melting Point | 66-68°C | [1][4][6] |

| logP (Octanol/Water) | 1.833 | [4] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [1][6] |

Recommended RP-HPLC Method

This method is a synthesis of several validated methods reported in the literature, optimized for robustness and efficiency.[7][8][9]

Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent with DAD detector |

| Column | Agilent Zorbax ODS (C18) column (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.4 adjusted with phosphoric acid) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Run Time | 10 minutes |

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (AR grade)

-

Phosphoric Acid (AR grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm membrane filters

Experimental Protocols

Preparation of Standard Stock Solution

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer the standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1000 µg/mL.

Preparation of Working Standard Solutions

-

From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations in the range of 25 µg/mL to 75 µg/mL.[9]

-

For routine analysis, a working standard of 50 µg/mL is recommended.

Sample Preparation (for Syrup Formulation)

-

Accurately measure a volume of syrup equivalent to 25 mg of this compound.

-

Transfer the sample into a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

-

Dilute to volume with methanol.

-

Further dilute an appropriate volume of this solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL.

-

Filter the final solution through a 0.45 µm membrane filter before injection.

Method Validation Summary

The described method should be validated as per ICH Q2(R1) guidelines. A summary of expected validation parameters based on literature is provided below.[3][8]

| Validation Parameter | Expected Results |

| Specificity | The method should be able to separate this compound from its degradation products and any excipients present in the formulation. Forced degradation studies (acid, base, oxidation, thermal) should confirm this. |

| Linearity | A linear relationship between peak area and concentration should be observed over the range of 25-75 µg/mL with a correlation coefficient (r²) > 0.999.[9] |

| Accuracy | Recovery should be within 98-102%. |

| Precision | %RSD for intraday and interday precision should be less than 2%. |

| Limit of Detection (LOD) | To be determined experimentally. |

| Limit of Quantification (LOQ) | To be determined experimentally. |

| Robustness | The method should be robust to small, deliberate changes in mobile phase composition, pH, and flow rate. |

Quantitative Data Summary from Literature

The following table summarizes the chromatographic parameters from various published RP-HPLC methods for this compound quantification.

| Column | Mobile Phase | Detection Wavelength | Reference |

| Shim-pack cyanopropyl (250 x 4.6 mm, 5 µm) | Acetonitrile : 25 mM KH₂PO₄, pH 3.4 (40:60, v/v) | 210 nm | [3][7] |

| Agilent Zorbax ODS (C18) | Methanol : Acetonitrile : Water (100:75:25, v/v/v), pH 9.8 with triethylamine | 225 nm | [2][8] |

| Cyanopropyl column | 50% MeOH : 50% 50 mM NaH₂PO₄, pH 3.0 | 210 nm | [9] |

| C18 | Acetonitrile : 0.008M 1-hexane sulfonic acid sodium salt (1:1, v/v) | 258 nm | [10] |

| Agilent SB-C18 (4.6 x 50 mm, 1.8 µm) | 0.2% Triethylamine buffer : Acetonitrile (50:50, v/v), pH 4.8 | 222 nm | [11][12] |

| Promosil C18 (4.6 x 250 mm, 5 µm) | 0.05 M Ammonium dihydrogen phosphate : Acetonitrile (50:50, v/v), pH 5.4 | 222 nm | [11][12] |

Workflow for RP-HPLC Method Development

The logical workflow for developing the RP-HPLC method for this compound quantification is illustrated below.

References

- 1. This compound | 18109-81-4 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | cough suppressant | anti-tussive drug | CAS# 18109-81-4 |Sincodin, Acodeen, Abbott-36581; Sincodeen, HH-197, Sincodex, Sincodix| InvivoChem [invivochem.com]

- 5. This compound | C24H37NO10 | CID 28891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. Development, application and validation of RP-HPLC method for the simultaneous determination of this compound and its main degradation product in pharmaceutical dosage forms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. aensiweb.com [aensiweb.com]

- 11. researchgate.net [researchgate.net]

- 12. Chromatographic methods for the determination of this compound in presence of its degradation product | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Analysis of Butamirate Citrate using Derivative UV Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Butamirate Citrate in pharmaceutical formulations using first and second-derivative UV spectrophotometry. These methods are particularly useful for enhancing spectral resolution, reducing matrix interference, and enabling the analysis of this compound in the presence of excipients or degradation products.

Introduction

This compound is a non-narcotic centrally acting antitussive agent. Its quantification in pharmaceutical dosage forms, such as syrups, is crucial for ensuring product quality and therapeutic efficacy. Direct UV spectrophotometry is often hindered by interference from absorbing excipients present in these formulations. Derivative UV spectrophotometry offers a powerful solution by transforming the zero-order absorption spectrum into first or second-derivative spectra, which can effectively resolve overlapping peaks and eliminate baseline shifts caused by background absorption.

This document outlines two distinct derivative spectrophotometric methods for the analysis of this compound:

-